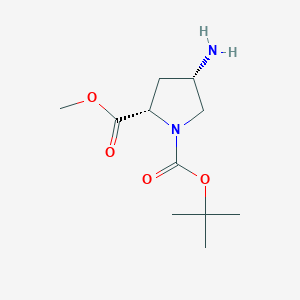

(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate

Description

(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a methyl ester at the 2-position. The 4-amino substituent and (2S,4S) stereochemistry make it a critical intermediate in peptide synthesis and medicinal chemistry for protecting amine functionalities . Its CAS number is 254881-77-1 (free base) and 171110-72-8 (hydrochloride salt) . Key properties include:

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLQYMRFIIVPMQ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409459 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121148-01-4 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4S)-4-amino-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121148-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Key Structural Features:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀N₂O₄ |

| Molecular Weight | 244.29 g/mol |

| Stereochemistry | (2S,4S) |

| Protecting Groups | tert-Butyl (BOC), Methyl Ester |

Stepwise Synthesis Protocols

BOC Protection of the Pyrrolidine Amine

The tert-butoxycarbonyl (BOC) group is introduced to protect the primary amine at the 1-position. A modified protocol from CN112194606A involves:

-

Dissolving (2S,4S)-4-aminopyrrolidine-2-carboxylic acid (1 equiv) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Slow addition of di-tert-butyl dicarbonate (BOC anhydride, 1.2 equiv) at ≤30°C.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 20–30°C |

| Yield | 85–92% |

The BOC-protected intermediate, (2S,4S)-1-(tert-butoxycarbonyl)-4-aminopyrrolidine-2-carboxylic acid, is isolated via aqueous workup and recrystallization from ethyl acetate/hexane.

Methyl Esterification of the Carboxylic Acid

Esterification of the C2 carboxylic acid is achieved using methanol under Steglich conditions:

-

Combining the BOC-protected acid (1 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.15 equiv) and hydroxybenzotriazole (HOBt, 1 equiv) in dimethylformamide (DMF).

-

Adding methanol (5 equiv) and N-methylmorpholine (2 equiv) at 0°C.

Optimization Insights:

Stereochemical Control and Byproduct Mitigation

The (2S,4S) stereochemistry is vulnerable to epimerization during esterification. Strategies to minimize racemization include:

-

Low-Temperature Reactions: Maintaining temperatures ≤25°C during coupling steps.

-

Chiral Auxiliaries: Using (S)-Dihydroisoxazole derivatives to stabilize transition states.

-

Catalytic DMAP: Accelerating acylation without inducing stereochemical drift.

Comparative Yields Under Varied Conditions:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| 0°C, HOBt/EDCI | 89 | 98 |

| 25°C, DMAP | 78 | 95 |

| No HOBt | 62 | 88 |

Large-Scale Production and Industrial Adaptations

Continuous Flow Synthesis

Recent patents describe a continuous flow system for scalable production:

-

Mixing BOC-protected acid and methanol in a microreactor at 50°C.

-

In-line purification using silica cartridges.

Advantages:

Green Chemistry Approaches

Solvent-free mechanochemical methods have been explored:

-

Grinding BOC-protected acid with potassium carbonate and methyl iodide in a ball mill.

-

Yields of 80–85% achieved in 2 hours.

Analytical Characterization and Quality Control

Spectroscopic Data

Analyse Des Réactions Chimiques

Ac-ESMD-CHO (sel de trifluoroacétate) subit principalement les types de réactions suivants :

Réactions d'inhibition : Il inhibe le clivage protéolytique du peptide précurseur de la caspase-3 au site ESMD.

Réactions de substitution : Le composé peut subir des réactions de substitution à des sites spécifiques, en fonction des réactifs et des conditions utilisés.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent :

Inhibiteurs de protéases : tels que Ac-DEVD-CHO et Ac-YVAD-CHO, qui inhibent sélectivement l'activité protéase à des sites spécifiques.

Conditions de réaction : impliquent généralement une température et un pH contrôlés pour garantir la spécificité de réaction souhaitée.

Le principal produit formé à partir de ces réactions est l'inhibition de la formation de la sous-unité active p17 de la caspase-3 .

4. Applications de la recherche scientifique

Ac-ESMD-CHO (sel de trifluoroacétate) a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier le clivage protéolytique et l'inhibition enzymatique.

Biologie : Employé dans la recherche sur l'apoptose et les mécanismes de mort cellulaire.

Médecine : Enquête sur les applications thérapeutiques potentielles dans les maladies où l'apoptose joue un rôle clé, telles que le cancer et les maladies neurodégénératives.

Industrie : Utilisé dans le développement de tests biochimiques et d'outils de diagnostic.

5. Mécanisme d'action

Le mécanisme d'action de Ac-ESMD-CHO (sel de trifluoroacétate) implique l'inhibition de la maturation de la caspase-3. Le composé inhibe le clivage protéolytique du peptide précurseur de la caspase-3 de 32 kDa au site ESMD, bloquant ainsi la formation de la sous-unité active p17 de la caspase-3. Cette inhibition empêche l'activation de la caspase-3, interférant ainsi avec la voie apoptotique .

Applications De Recherche Scientifique

Pharmaceutical Intermediates

(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents.

| Application | Description |

|---|---|

| Synthesis of Proline Derivatives | Used in the production of proline analogs which have implications in drug design and development. |

| Pharmaceutical Formulations | Acts as a building block for drugs targeting neurological disorders due to its ability to cross the blood-brain barrier. |

Neurological Research

The compound has been studied for its potential effects on neurotransmitter systems. It is particularly relevant in the context of developing treatments for conditions such as depression and anxiety.

Biochemical Studies

The compound is employed in biochemical assays to study enzyme activities and metabolic pathways.

Case Study 1: Synthesis of Novel Antidepressants

A study focused on synthesizing novel antidepressants utilized (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate as a key intermediate. The research demonstrated that modifications to this compound could yield derivatives with enhanced efficacy and reduced side effects.

Case Study 2: Neuroprotective Effects

Research conducted by Alerie Guzman de la Fuente et al. (2023) investigated the neuroprotective effects of derivatives synthesized from this compound on regulatory T cells during central nervous system remyelination processes. The findings suggested potential therapeutic applications in multiple sclerosis treatment.

Mécanisme D'action

The mechanism of action of Ac-ESMD-CHO (trifluoroacetate salt) involves the inhibition of caspase-3 maturation. The compound inhibits the proteolytic cleavage of the 32 kDa caspase-3 precursor peptide at the ESMD site, blocking the formation of the p17 caspase-3 active subunit. This inhibition prevents the activation of caspase-3, thereby interfering with the apoptotic pathway .

Comparaison Avec Des Composés Similaires

Comparative Data Table

Activité Biologique

(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H20N2O4

- Molecular Weight : 244.29 g/mol

- CAS Number : 121148-01-4

- Synonyms : Methyl (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylate

Research indicates that (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate functions through various mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in inflammatory pathways, which can be beneficial in conditions characterized by excessive inflammation.

- Antimicrobial Properties : Studies have demonstrated its potential as an antimicrobial agent against various pathogens, suggesting a role in treating infections.

- Neuroprotective Effects : Preliminary findings suggest that this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Biological Activities

The biological activities of (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate can be summarized as follows:

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine revealed significant activity against various bacterial strains. The minimal inhibitory concentrations (MIC) were determined for several pathogens:

- Staphylococcus aureus : MIC = 50 µg/mL

- Escherichia coli : MIC = 100 µg/mL

- Bacillus subtilis : MIC = 10 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial therapies targeting resistant strains .

Case Study 2: Anti-inflammatory Effects

In vitro studies have shown that (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This indicates its potential use in managing inflammatory diseases .

Case Study 3: Neuroprotection

Research involving neuronal cell cultures exposed to oxidative stress demonstrated that treatment with (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine resulted in reduced cell death and preserved mitochondrial function. These results highlight its potential for neuroprotective applications .

Q & A

Q. What are the limitations of using this compound in peptide coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.